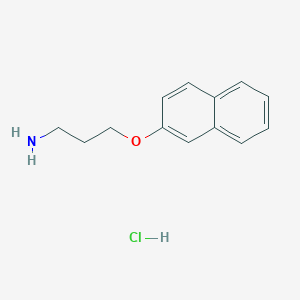

3-(naphthalen-2-yloxy)propan-1-amine hydrochloride

Description

Contextualization within Naphthalene-Derived Organic Chemistry Research

Naphthalene (B1677914), a simple polycyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings, serves as a fundamental building block in the synthesis of a vast array of organic compounds. ijpsjournal.comresearchgate.net Its planar structure and electron-rich nature make it a versatile platform in medicinal chemistry and materials science. ijpsjournal.comresearchgate.net Naphthalene derivatives are investigated for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijpsjournal.comresearchgate.net

The chemical reactivity of the naphthalene ring system allows for the introduction of various functional groups at its distinct alpha and beta positions, leading to a high degree of structural diversity. ijpsjournal.com The ether linkage at the 2-position of the naphthalene core in 3-(naphthalen-2-yloxy)propan-1-amine (B3273262) hydrochloride is a common synthetic modification, connecting the rigid aromatic system to a more flexible aliphatic chain. This structural motif is found in numerous compounds of scientific interest.

Significance of the Propanamine Moiety in Advanced Chemical Synthesis

The propanamine moiety, a three-carbon chain terminating in an amine group, is a prevalent structural feature in many biologically active molecules. Its presence in a compound can significantly influence its physicochemical properties, such as solubility and basicity. The primary amine group is a key functional handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

In the context of drug design and discovery, the propargylamine (B41283) moiety, a related structure, has been highlighted as a promising scaffold. wisdomlib.orgnih.govresearchgate.net Its versatility allows for the design of multifunctional drugs, particularly in the development of treatments for neurodegenerative disorders. wisdomlib.org While distinct from a simple propanamine, the research into propargylamines underscores the general importance of short-chain amine-containing fragments in medicinal chemistry. The flexibility of the propane (B168953) chain allows the amine to orient itself optimally for interactions with biological targets.

Academic Research Rationale for Investigating the Hydrochloride Salt Form

In pharmaceutical and chemical research, organic bases are frequently converted into their salt forms, with hydrochlorides being the most common choice. pharmaoffer.comeuropeanpharmaceuticalreview.com This practice is driven by several key advantages that the salt form offers over the free base. pharmaoffer.com

The primary reasons for utilizing the hydrochloride salt include:

Enhanced Solubility: Hydrochloride salts are generally more water-soluble than their corresponding free bases. pharmaoffer.com This improved solubility is crucial for many experimental and practical applications.

Improved Stability: Salt formation can lead to a more chemically and physically stable compound, which is advantageous for storage and handling. pharmaoffer.com The ionic nature of the salt can result in a more stable crystal lattice. europeanpharmaceuticalreview.com

Increased Bioavailability: For pharmaceutical applications, enhanced solubility often translates to better absorption and bioavailability. pharmaoffer.com

Ease of Handling: Crystalline salts are often easier to purify, handle, and formulate than their free base counterparts, which may be oils or low-melting solids.

The decision to investigate 3-(naphthalen-2-yloxy)propan-1-amine as its hydrochloride salt is therefore a rational and common strategy in chemical research to ensure the compound is in a stable, soluble, and easily manageable form for study. pharmaoffer.compharmtech.com This facilitates further investigation into its chemical properties and potential applications.

Interactive Data Table: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| Naphthalene | C₁₀H₈ | Not specified | Solid |

| Propranolol (B1214883) hydrochloride | C₁₆H₂₂ClNO₂ | 295.80 | Salt |

| Duloxetine hydrochloride | Not specified | Not specified | Salt |

| Propylamine | C₃H₉N | 59.11 | Liquid |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-naphthalen-2-yloxypropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO.ClH/c14-8-3-9-15-13-7-6-11-4-1-2-5-12(11)10-13;/h1-2,4-7,10H,3,8-9,14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVTZOHRMXEULV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Naphthalen 2 Yloxy Propan 1 Amine Hydrochloride

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. arxiv.org For 3-(naphthalen-2-yloxy)propan-1-amine (B3273262), two primary bond disconnections are considered logical: the carbon-nitrogen (C-N) bond of the amine and the carbon-oxygen (C-O) bond of the ether.

Disconnection of the C-N Bond: This is a common strategy that simplifies the synthesis to two key stages. Cleaving the C-N bond retrosynthetically leads to the intermediate synthon, 3-(naphthalen-2-yloxy)propyl cation, and an ammonia (B1221849) equivalent. The corresponding synthetic equivalent for the electrophilic intermediate is a halo- or sulfonate-functionalized propyl naphthalene (B1677914) ether, such as 1-chloro-3-(naphthalen-2-yloxy)propane . This intermediate can be further deconstructed at the ether linkage.

Disconnection of the C-O Bond: This approach involves breaking the ether bond to yield a 2-naphthoxide anion and a 3-aminopropyl cation synthon. The practical starting materials for this strategy would be 2-naphthol (B1666908) and a suitable 3-aminopropyl halide, such as 3-chloropropan-1-amine .

Based on these disconnections, the most common and convergent synthetic strategy involves the initial formation of the ether linkage followed by the introduction of the amine. This identifies the primary precursors as 2-naphthol and a three-carbon electrophile bearing two distinct leaving groups, such as 1-bromo-3-chloropropane (B140262) . 2-Naphthol serves as the nucleophile for establishing the ether, while the bifunctional propane (B168953) derivative allows for sequential reactions.

Novel Synthetic Routes and Reaction Optimization

The forward synthesis builds upon the precursors identified through retrosynthesis. The process generally involves a two-step sequence: formation of the ether followed by amination.

The most direct method for constructing the naphthalen-2-yloxy ether linkage is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-naphthol is deprotonated by a base to form the more nucleophilic 2-naphthoxide ion, which then attacks an appropriate three-carbon electrophile.

A common precursor for this reaction is 1-bromo-3-chloropropane. The bromine atom is a better leaving group than chlorine, allowing for a selective reaction with the naphthoxide at the C1 position while leaving the chloro group at the C3 position intact for the subsequent amination step.

The reaction is typically performed under the following conditions:

Reactants: 2-Naphthol and 1-bromo-3-chloropropane.

Base: Anhydrous potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH).

Solvent: A polar aprotic solvent such as acetone (B3395972) or N,N-dimethylformamide (DMF).

Temperature: The reaction is often heated to reflux to ensure a reasonable reaction rate.

Optimization of this step involves the careful selection of the base and solvent to maximize the yield of the desired mono-alkylation product, 1-chloro-3-(naphthalen-2-yloxy)propane , while minimizing side reactions.

| Naphthol Derivative | Electrophile | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| 2-Naphthol | Dimethyl sulfate (B86663) | NaOH | Water/Alcohol | 10°C, then 70-80°C youtube.com |

| 2-Naphthol | Methyl iodide | NaOH | - | - youtube.com |

| 1-Naphthol | Epichlorohydrin | - | - | Mild and less toxic conditions researchgate.net |

| β-Naphthol | Aromatic aldehyde | - | Ionic liquid media | Condensation reaction orientjchem.org |

Once the intermediate 1-chloro-3-(naphthalen-2-yloxy)propane is synthesized and purified, the terminal primary amine can be introduced through several established methods.

Direct Ammonolysis: This method involves the reaction of the chloro-intermediate with a large excess of ammonia. The reaction is typically carried out in a sealed vessel under pressure to maintain ammonia in its liquid state. While direct, this approach can sometimes lead to the formation of secondary and tertiary amine byproducts due to the over-alkylation of the product amine.

Gabriel Synthesis: A more controlled method for preparing primary amines is the Gabriel synthesis. This procedure involves reacting the chloro-intermediate with potassium phthalimide (B116566). The phthalimide anion acts as a surrogate for the ammonia anion. The resulting N-alkylated phthalimide is then cleaved, typically by treatment with hydrazine (B178648) (Ing-Manske procedure) or acid hydrolysis, to release the desired primary amine, 3-(naphthalen-2-yloxy)propan-1-amine, free from over-alkylation products.

Azide (B81097) Reduction: An alternative route involves reacting the chloro-intermediate with sodium azide (NaN₃) to form an alkyl azide. The azide is then reduced to the primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂/Pd-C). This method is highly efficient and avoids over-alkylation.

Finally, the free base is treated with hydrochloric acid (HCl) in a suitable solvent like ether or isopropanol (B130326) to precipitate the target compound as the stable 3-(naphthalen-2-yloxy)propan-1-amine hydrochloride salt.

Stereoselective Synthesis Approaches for Analogous Naphthalene-Propanamine Derivatives

While this compound itself is achiral, many structurally analogous compounds possess one or more stereocenters and are often developed as single enantiomers. The synthesis of such chiral analogues requires advanced stereoselective methods, including the use of chiral auxiliaries and asymmetric catalysis. wikipedia.org

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.orgresearchgate.net After the desired stereocenter is created, the auxiliary is removed and can often be recovered. This strategy is widely used in the synthesis of enantiomerically pure compounds.

Evans Oxazolidinones: Popularized by David A. Evans, oxazolidinones are highly effective chiral auxiliaries for stereoselective alkylation, aldol, and Diels-Alder reactions. In a synthesis of a chiral naphthalene-propanamine analogue, an N-acyl oxazolidinone could be formed. The enolate of this imide can then be alkylated with high diastereoselectivity, with the bulky substituent on the auxiliary directing the approach of the electrophile. Subsequent cleavage of the auxiliary would yield an enantiomerically enriched carboxylic acid derivative, which can be converted to the target chiral amine.

Pseudoephedrine and Pseudoephenamine: Pseudoephedrine and its analogue, pseudoephenamine, are effective and practical chiral auxiliaries for the asymmetric alkylation of enolates. nih.govharvard.edu Amides formed from these auxiliaries can be deprotonated and alkylated with high levels of diastereocontrol. harvard.edu The auxiliary can then be cleaved under mild conditions to provide chiral carboxylic acids, ketones, or alcohols, which are versatile precursors for chiral amines. Pseudoephenamine has been shown to provide notable improvements in selectivity, especially in reactions that form quaternary stereocenters. nih.govharvard.edu

| Substrate | Electrophile | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| Pseudoephenamine propionamide | Benzyl bromide | ≥19:1 | nih.gov |

| α-methyl-pseudoephenamine amide | Ethyl iodide | ≥19:1 | nih.gov |

| α-benzyl-pseudoephenamine amide | Methyl iodide | 9.9:1 | nih.gov |

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries.

Transition Metal-Catalyzed Asymmetric Hydroboration: For the synthesis of analogues with a chiral center on the propanamine chain, asymmetric hydroboration of a prochiral alkene precursor is a powerful strategy. For instance, a substituted allyl naphthalene ether could undergo hydroboration using a chiral transition metal catalyst, such as one based on copper or rhodium. nih.gov This reaction introduces both a boron and a hydrogen atom across the double bond with high enantioselectivity. The resulting organoboron intermediate can be stereospecifically oxidized to a chiral alcohol, which can then be converted to a chiral amine. nih.gov

Asymmetric Catellani Reaction: Recent advances in palladium/norbornene cooperative catalysis, such as the Catellani reaction, have enabled the modular and efficient assembly of C-N axially chiral scaffolds. nih.gov Using a chiral dinitrogen ligand, it is possible to achieve high enantioselectivity in the coupling of aryl halides with amides and norbornene. This methodology could be applied to synthesize novel naphthalene-based atropisomeric amines, which are structurally analogous to the target compound. nih.gov

| Reaction Type | Catalyst System | Substrate Type | Selectivity | Reference |

|---|---|---|---|---|

| Asymmetric Hydroboration | Cu-catalyst with chiral ligand | Chromenes | >99% ee | nih.gov |

| Asymmetric Catellani Reaction | Pd₂(dba)₃ with Chiral BiIM Ligand | 1-Iodonaphthalene derivatives | up to 90% ee | nih.gov |

Comparative Analysis of Synthetic Pathways in Academic Settings

In academic research, the synthesis of novel compounds like this compound is often focused on the development of efficient and reliable methods. Two primary pathways are commonly considered for the synthesis of aryloxypropanamines: the Williamson ether synthesis followed by amination, and a direct coupling of an aryloxy intermediate with an amino-containing fragment.

A prevalent strategy involves a two-step process starting with the Williamson ether synthesis. This involves the reaction of 2-naphthol with a 1,3-dihalopropane, such as 1-bromo-3-chloropropane, under basic conditions to form a 2-(3-halopropoxy)naphthalene intermediate. This is subsequently followed by a nucleophilic substitution with an amine source, such as ammonia or a protected amine equivalent like phthalimide (in the Gabriel synthesis), and finally, conversion to the hydrochloride salt.

An alternative approach involves the direct reaction of 2-naphthol with 3-chloropropan-1-amine, though this can be complicated by the reactivity of both the hydroxyl and amino groups.

The Williamson ether synthesis approach generally proceeds with moderate to good yields. The initial etherification of 2-naphthol with a dihalopropane can achieve yields in the range of 70-90%. The subsequent amination step, however, can be less efficient, with yields often ranging from 50-70%, depending on the chosen method (e.g., direct amination with ammonia or the Gabriel synthesis followed by hydrazinolysis).

Below is a comparative data table illustrating typical yields for two common synthetic pathways in an academic setting.

| Synthetic Pathway | Key Steps | Typical Yield Range (%) | Overall Estimated Yield (%) |

|---|---|---|---|

| Pathway A: Williamson Ether Synthesis & Gabriel Synthesis | 1. Etherification of 2-naphthol with 1-bromo-3-chloropropane 2. Reaction with potassium phthalimide 3. Hydrazinolysis 4. HCl salt formation | Step 1: 75-85 Step 2: 80-90 Step 3: 70-80 | 42-61 |

| Pathway B: Williamson Ether Synthesis & Direct Amination | 1. Etherification of 2-naphthol with 1-bromo-3-chloropropane 2. Reaction with aqueous ammonia 3. HCl salt formation | Step 1: 75-85 Step 2: 40-60 | 30-51 |

Pathway A, utilizing the Gabriel synthesis, often provides a more controlled reaction with higher yields for the amination step compared to direct amination with ammonia (Pathway B), which can suffer from over-alkylation and the need for high pressure and temperature.

The principles of green chemistry are increasingly important in evaluating the sustainability of synthetic routes. Atom economy, a key metric, measures the efficiency of a reaction in converting reactants to the desired product.

The synthesis of this compound via the described pathways presents challenges to achieving high atom economy. The Williamson ether synthesis step, while effective, generates a salt byproduct. The subsequent amination steps also have inherent limitations.

Pathway A (Gabriel Synthesis): This route has a notably poor atom economy. The use of phthalimide introduces a large protecting group that is ultimately removed and discarded as phthalhydrazide (B32825), a significant waste product.

Pathway B (Direct Amination): While seemingly more direct, this pathway can also have a low atom economy if excess ammonia is used to minimize side reactions. The workup procedures to isolate the product can also contribute to waste generation.

| Green Chemistry Metric | Pathway A (Gabriel Synthesis) | Pathway B (Direct Amination) | Comments |

|---|---|---|---|

| Atom Economy | Low | Moderate | Pathway A generates a large stoichiometric byproduct (phthalhydrazide). |

| Use of Hazardous Substances | Hydrazine (toxic and carcinogenic) is used in the deprotection step. | Ammonia (corrosive and toxic) is used in excess. | Both pathways utilize hazardous reagents. |

| Energy Consumption | Often requires heating for multiple steps. | May require high temperature and pressure for amination. | Energy requirements are a consideration for both routes. |

From a green chemistry perspective, both common pathways have significant drawbacks. Future research in academic settings could focus on developing catalytic methods that would improve atom economy and avoid the use of hazardous reagents. For instance, a direct catalytic coupling of 2-naphthol with an amino-alcohol could represent a more sustainable approach.

Scale-Up Considerations for Research-Grade Production

Transitioning a synthetic route from a small-scale academic laboratory setting to a larger, research-grade production level (grams to kilograms) introduces several practical challenges.

For the synthesis of this compound, the Williamson ether synthesis step is generally scalable with appropriate reactor design to manage heat transfer during the exothermic reaction.

The amination step, however, presents more significant scale-up hurdles.

Pathway A (Gabriel Synthesis): The use of hydrazine on a larger scale is a major safety concern due to its toxicity and explosive potential. The isolation of the product from the phthalhydrazide byproduct can also be more challenging at a larger scale, often requiring extensive extraction and purification steps.

Pathway B (Direct Amination): Scaling up the use of high-pressure ammonia requires specialized and costly equipment (autoclaves). Ensuring efficient mixing and heat transfer to prevent runaway reactions is critical. The workup to remove excess ammonia and isolate the product also becomes more complex.

Purification at a larger scale is another key consideration. While laboratory-scale synthesis might rely on column chromatography, this is often not practical for multi-gram or kilogram production. Recrystallization of the final hydrochloride salt is a more viable option for purification on a larger scale, assuming a suitable solvent system can be identified to provide the desired purity.

Advanced Spectroscopic and Spectrometric Characterization in Chemical Research

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for elucidating the molecular structure and bonding within a compound. By analyzing the vibrations of atoms and functional groups, detailed information about the molecular framework can be obtained.

Fourier Transform Infrared (FT-IR) Spectroscopy and Band Assignment

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the compound. For 3-(naphthalen-2-yloxy)propan-1-amine (B3273262) hydrochloride, the FT-IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its primary functional groups.

A hypothetical band assignment for this compound is presented below, based on established correlation tables for infrared spectra.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Naphthalene (B1677914) Ring | C-H stretching | 3100-3000 |

| C=C stretching | 1650-1450 | |

| C-H out-of-plane bending | 900-675 | |

| Ether Linkage (Ar-O-CH₂) | C-O-C asymmetric stretching | 1275-1200 |

| C-O-C symmetric stretching | 1075-1020 | |

| Propylamine Chain | C-H stretching (CH₂) | 2960-2850 |

| CH₂ bending (scissoring) | 1470-1440 | |

| Amine Hydrochloride (-NH₃⁺) | N-H stretching | 3200-2800 (broad) |

| N-H bending | 1600-1500 |

This table is illustrative and based on general spectroscopic principles. Actual experimental values may vary.

Fourier Transform Raman (FT-Raman) Spectroscopy and Vibrational Mode Analysis

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 3-(naphthalen-2-yloxy)propan-1-amine hydrochloride would provide valuable information, especially regarding the naphthalene ring and the hydrocarbon backbone.

Key vibrational modes expected in the FT-Raman spectrum would include the characteristic ring breathing modes of the naphthalene system and the symmetric stretching vibrations of the C-C and C-H bonds in the propanamine chain.

Conformational Analysis via Vibrational Signatures

A detailed analysis of the vibrational spectra, often aided by computational modeling, could provide insights into the conformational isomers of this compound. Different spatial arrangements of the propanamine chain relative to the naphthalene ring would likely result in subtle shifts in the vibrational frequencies of the C-O-C linkage and the CH₂ groups. By comparing experimental spectra with theoretical calculations for different conformers, the most stable conformation in the solid state or in solution could be determined.

Electronic Spectroscopy Investigations

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectrophotometry, is used to study the electronic transitions within a molecule. It provides information about the chromophores present and the extent of conjugation.

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Chromophore Analysis

The primary chromophore in this compound is the naphthalene ring system. The UV-Vis spectrum is expected to show strong absorption bands in the ultraviolet region, characteristic of the π → π* electronic transitions within the aromatic rings. The ether linkage and the amine group are not strong chromophores in the typical UV-Vis range but can have a minor influence on the absorption maxima of the naphthalene system through auxochromic effects.

Analysis of Electronic Transitions and Absorption Maxima

The naphthalene moiety typically exhibits two main absorption bands in the UV region. For 2-substituted naphthalenes, these bands are often observed around 220-230 nm and 270-280 nm. The exact positions of the absorption maxima (λmax) for this compound would depend on the solvent used, as solvatochromic shifts can occur. The intensity of these absorptions, represented by the molar absorptivity (ε), would also be a key parameter in the full characterization of the compound's electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. Through the analysis of ¹H NMR, ¹³C NMR, and various two-dimensional NMR techniques, a complete picture of the atomic connectivity and chemical environment of this compound can be established.

Please note that the following NMR data is illustrative and based on established principles of NMR spectroscopy, as specific experimental data for this compound is not widely available in published literature.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene ring and the aliphatic protons of the propanamine side chain. The hydrochloride salt form would result in the amine protons being part of an ammonium (B1175870) group (-NH3+), which may appear as a broad singlet and could exchange with deuterium (B1214612) in D₂O.

The aromatic region would likely show a complex pattern of signals for the seven protons on the naphthalene ring. Protons in different positions will have different chemical shifts and will show coupling to their neighbors. The aliphatic region is expected to show three distinct signals for the three methylene (B1212753) groups of the propan-1-amine chain. The protons on the carbon adjacent to the oxygen (O-CH₂) would be the most deshielded, followed by the protons on the carbon adjacent to the nitrogen (N-CH₂). The central methylene group (C-CH₂-C) would appear as a multiplet due to coupling with the two adjacent methylene groups.

| Proton Assignment | Expected Chemical Shift (δ ppm) | Expected Multiplicity | Notes |

| Naphthalene-H | 7.1 - 7.9 | Multiplets | Seven protons in total, exhibiting complex splitting patterns due to coupling with adjacent aromatic protons. |

| O-CH₂ | 4.1 - 4.3 | Triplet | Deshielded by the adjacent oxygen atom. Coupled to the central methylene group. |

| N-CH₂ | 3.1 - 3.3 | Triplet | Deshielded by the adjacent positively charged nitrogen atom. Coupled to the central methylene group. |

| C-CH₂-C | 2.0 - 2.3 | Multiplet | Appears as a multiplet due to coupling with both the O-CH₂ and N-CH₂ protons. |

| NH₃⁺ | Variable | Broad Singlet | Chemical shift is concentration and solvent dependent. May exchange with D₂O. |

Carbon-13 NMR (¹³C NMR) Characterization

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. For this compound, a total of 13 distinct carbon signals are expected, corresponding to the 10 carbons of the naphthalene ring and the 3 carbons of the propyl chain. The chemical shifts of the carbon atoms are influenced by their local electronic environment.

The aromatic carbons of the naphthalene ring will resonate in the downfield region (typically 110-160 ppm). The carbon atom attached to the ether oxygen (C-O) will be the most deshielded of the naphthalene carbons. The aliphatic carbons will appear in the upfield region of the spectrum. The carbon atom bonded to the oxygen will be the most deshielded among the aliphatic carbons, followed by the carbon bonded to the nitrogen.

| Carbon Assignment | Expected Chemical Shift (δ ppm) |

| Naphthalene Quaternary Carbons | 130 - 158 |

| Naphthalene CH Carbons | 106 - 130 |

| O-CH₂ | 65 - 75 |

| N-CH₂ | 38 - 48 |

| C-CH₂-C | 25 - 35 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For the propanamine chain, cross-peaks would be expected between the O-CH₂ and the central C-CH₂-C protons, and between the central C-CH₂-C and the N-CH₂ protons. This would confirm the connectivity of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each of the protonated carbons in the molecule by linking the proton shifts to their corresponding carbon shifts.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity through quaternary carbons and across heteroatoms. For instance, correlations would be expected from the O-CH₂ protons to the C-O carbon of the naphthalene ring, confirming the ether linkage.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its elemental composition.

The fragmentation of the molecular ion would likely proceed through cleavage of the bonds in the propanamine chain. Common fragmentation pathways could include the loss of the aminopropyl side chain or cleavage at the ether linkage.

| Adduct/Fragment | Predicted m/z | Notes |

| [M+H]⁺ | 202.12265 | Protonated molecular ion of the free base. |

| [M+Na]⁺ | 224.10459 | Sodium adduct of the free base. |

Data sourced from PubChem CID 16790751. uni.lu

Computational Chemistry and Quantum Mechanical Investigations of 3 Naphthalen 2 Yloxy Propan 1 Amine Hydrochloride

Quantum Chemical Calculations for Optimized Molecular Geometry and Electronic Structure

The foundational step in any computational study is the optimization of the molecule's geometry. Using quantum chemical methods, such as Density Functional Theory (DFT), the most stable three-dimensional arrangement of the atoms in 3-(naphthalen-2-yloxy)propan-1-amine (B3273262) hydrochloride would be determined. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is achieved. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

A data table presenting these optimized geometric parameters would be generated, forming the basis for all subsequent calculations. This structural information is crucial for understanding the molecule's shape and steric properties.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The energies of the HOMO and LUMO are critical indicators of a molecule's ability to donate and accept electrons, respectively. A high HOMO energy suggests a greater propensity for electron donation, while a low LUMO energy indicates a greater affinity for accepting electrons. For 3-(naphthalen-2-yloxy)propan-1-amine hydrochloride, these calculations would reveal the distribution of these orbitals across the naphthalene (B1677914) ring, the ether linkage, and the aminopropyl side chain.

A data table would be constructed to display the calculated energies of the HOMO and LUMO in electron volts (eV).

Energy Gap Analysis and Electronic Excitation Characteristics

The energy gap (ΔE) between the HOMO and LUMO is a significant parameter that relates to the molecule's chemical stability and electronic excitation properties. A large energy gap generally implies high stability and low reactivity. This value is also instrumental in predicting the molecule's electronic absorption characteristics, as it corresponds to the energy required for the lowest-energy electronic transition.

The calculated HOMO-LUMO energy gap would be presented, providing insights into the molecule's kinetic stability and the energy of its first electronic excitation.

Molecular Electrostatic Potential (MEP) Surface Analysis for Identifying Electrostatic Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. By mapping the electrostatic potential onto the electron density surface, regions of positive and negative potential can be identified. Red-colored areas typically indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue-colored areas denote electron-deficient regions (positive potential), prone to nucleophilic attack.

For this compound, the MEP surface would highlight the electrostatic potential around the protonated amine group, the oxygen atom of the ether linkage, and the aromatic naphthalene system, thereby predicting the most likely sites for intermolecular interactions and chemical reactions.

Theoretical Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts, a theoretical spectrum can be generated. This predicted spectrum can then be compared with experimentally obtained data to validate the accuracy of the computational model and to aid in the assignment of experimental spectral features.

A table correlating the calculated vibrational frequencies with their corresponding vibrational modes would be produced, offering a detailed assignment of the molecule's infrared and Raman spectra.

Analysis of Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Bonding Insights

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide detailed information about the nature of chemical bonding in a molecule. These methods reveal the regions of space where electrons are localized, either in covalent bonds or as lone pairs. This analysis goes beyond simple Lewis structures to provide a quantitative description of the electron pairing and localization.

For this compound, ELF and LOL analyses would offer a nuanced view of the covalent bonds within the naphthalene ring, the C-O-C ether linkage, and the C-N bond, as well as the localization of lone pair electrons on the oxygen and nitrogen atoms.

Theoretical Assessment of Non-Linear Optical (NLO) Properties

A comprehensive review of scientific literature reveals a notable absence of specific computational studies on the non-linear optical (NLO) properties of this compound. While theoretical investigations into the NLO characteristics of various naphthalene derivatives have been conducted, data pertaining directly to this specific hydrochloride salt is not publicly available.

Generally, the assessment of NLO properties through computational chemistry involves the use of quantum mechanical methods, such as Density Functional Theory (DFT). These calculations can predict key parameters that govern a molecule's NLO response. These parameters include:

Polarizability (α): Represents the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): A tensor quantity that determines the second-order NLO response of a molecule, which is responsible for phenomena like second-harmonic generation.

For a molecule to exhibit a non-zero first-order hyperpolarizability, it must be non-centrosymmetric. The molecular structure of 3-(naphthalen-2-yloxy)propan-1-amine, with its naphthalene and aminopropane moieties, suggests a potential for a non-centrosymmetric charge distribution, which is a prerequisite for second-order NLO activity.

In typical computational studies of related naphthalene derivatives, researchers have employed DFT methods with various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate the electric dipole moment, polarizability, and first-order hyperpolarizability. The results of such calculations are usually presented in tabular format to facilitate comparison with other molecules or with experimental data, should it become available.

However, without specific published research on this compound, any discussion of its NLO properties remains speculative. The generation of accurate data tables for its dipole moment, polarizability, and first-order hyperpolarizability would necessitate a dedicated ab initio quantum mechanical study. Such a study has not been identified in the current body of scientific literature.

Chemical Reactivity and Derivatization Studies

Reactions at the Primary Amine Functionality

The primary amine group is a nucleophilic center and readily participates in a variety of chemical transformations.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily attacking electrophilic centers.

Nucleophilic Acylation: 3-(Naphthalen-2-yloxy)propan-1-amine (B3273262) can be easily acylated by reacting it with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. For instance, treatment with acetyl chloride or acetic anhydride (B1165640) in the presence of a base would yield N-(3-(naphthalen-2-yloxy)propyl)acetamide. Similarly, reaction with benzoyl chloride would produce N-(3-(naphthalen-2-yloxy)propyl)benzamide. These reactions are typically high-yielding and proceed under mild conditions.

Interactive Data Table: Nucleophilic Acylation Reactions

| Acylating Agent | Product | Typical Reaction Conditions |

| Acetyl chloride | N-(3-(naphthalen-2-yloxy)propyl)acetamide | Base (e.g., triethylamine), Aprotic solvent (e.g., dichloromethane), Room temperature |

| Acetic anhydride | N-(3-(naphthalen-2-yloxy)propyl)acetamide | Base (e.g., pyridine) or aqueous NaHCO3, Room temperature |

| Benzoyl chloride | N-(3-(naphthalen-2-yloxy)propyl)benzamide | Schotten-Baumann conditions (e.g., aq. NaOH) or base in an aprotic solvent |

Nucleophilic Alkylation: The primary amine can also undergo N-alkylation with alkyl halides. However, the reaction of a primary amine with an alkyl halide often leads to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. To achieve selective mono-alkylation, specific reagents and conditions are often required. For example, reductive amination with an aldehyde or ketone is a common method to produce secondary amines. To synthesize tertiary amines, such as N,N-dimethyl-3-(naphthalen-2-yloxy)propan-1-amine, the primary amine can be treated with formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride or formic acid (Eschweiler-Clarke reaction). The synthesis of N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, a related compound, has been reported through the reaction of the corresponding precursor with dimethylamine. nih.gov

Interactive Data Table: Nucleophilic Alkylation Reactions

| Alkylating Agent/Method | Product | Typical Reaction Conditions |

| Methyl iodide (excess) | Quaternary ammonium (B1175870) salt | Aprotic solvent (e.g., acetonitrile) |

| Formaldehyde / Formic acid | N,N-Dimethyl-3-(naphthalen-2-yloxy)propan-1-amine | Eschweiler-Clarke reaction conditions |

| Reductive amination with acetone (B3395972)/NaBH3CN | N-Isopropyl-3-(naphthalen-2-yloxy)propan-1-amine | Methanol, Room temperature |

As a primary amine, 3-(naphthalen-2-yloxy)propan-1-amine is basic and readily reacts with both inorganic and organic acids to form ammonium salts. The commercially available form is the hydrochloride salt, which is typically a stable, crystalline solid with improved water solubility compared to the free base. Other salts, such as hydrobromide, sulfate (B86663), acetate, or tartrate, can be prepared by treating the free base with the corresponding acid.

The characterization of these salts is routinely performed using various spectroscopic techniques. In the infrared (IR) spectrum, the formation of the ammonium salt is evidenced by the appearance of a broad and strong absorption band in the region of 2800-3200 cm⁻¹, corresponding to the N-H stretching vibrations of the R-NH3+ group. In ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, the protons on the nitrogen atom become deshielded and often appear as a broad singlet. The chemical shifts of the adjacent methylene (B1212753) protons are also influenced by the protonation of the amine.

Transformations Involving the Naphthalen-2-yloxy Moiety

The naphthalen-2-yloxy group, while generally stable, can undergo certain chemical transformations.

The naphthalene (B1677914) ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. The -O-CH2- group is an ortho-, para-directing and activating group. For the 2-substituted naphthalene ring, electrophilic attack is generally favored at the 1- and 3-positions. However, steric hindrance from the bulky propanamine side chain may influence the regioselectivity. For instance, bromination of 2-naphthyl benzoate, a structurally similar compound, has been shown to occur at the 1-position. pharmaffiliates.com Similarly, nitration of 2-methoxynaphthalene (B124790) yields the 1-nitro derivative as the major product. fda.gov

The ether linkage in the naphthalen-2-yloxy moiety is generally stable but can be cleaved under harsh conditions using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with strong Lewis acids like boron tribromide (BBr3). This reaction would lead to the formation of 2-naphthol (B1666908) and 3-bromopropan-1-amine (or its subsequent reaction products).

Investigation of the Compound as an Intermediate in Multi-step Organic Synthesis.sigmaaldrich.com

3-(Aryloxy)propan-1-amine derivatives are valuable building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

The bifunctional nature of 3-(naphthalen-2-yloxy)propan-1-amine, possessing both a nucleophilic amine and a hydrophobic naphthalene group, makes it a useful precursor for the synthesis of various complex molecular architectures. A significant application of structurally similar compounds is in the synthesis of beta-adrenergic blocking agents (beta-blockers). For example, the well-known beta-blocker Propranolol (B1214883) features a 1-(isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol structure, highlighting the utility of the naphthalen-yloxy-propanamine scaffold.

The synthesis of a series of chemically related analogues of 3-(naphthalen-2-yloxy)propan-1-amine allows for the systematic investigation of structure-activity relationships (SAR). By modifying the amine functionality (e.g., through acylation or alkylation) or by introducing substituents on the naphthalene ring, new compounds with potentially altered biological activities can be generated. For instance, the synthesis of various analogues of the beta-blocker Propranolol has been extensively studied to modulate its pharmacological properties. lgcstandards.com Similarly, derivatization of the primary amine of 3-(naphthalen-2-yloxy)propan-1-amine would yield a library of compounds that can be screened for various biological activities.

Chemical Stability Studies under Varied Environmental Conditions

The integrity of a chemical compound is paramount for its utility and application. Understanding its stability under various environmental stressors is a critical aspect of its chemical profile. This section details the chemical stability of 3-(naphthalen-2-yloxy)propan-1-amine hydrochloride under acidic, alkaline, and oxidative conditions. Due to the limited direct studies on this specific molecule, the stability of a structurally analogous compound, propranolol hydrochloride, is presented as a pertinent case study. Propranolol shares the same naphthalenyloxy propanamine core, providing valuable insights into the potential reactivity of this compound.

Forced degradation studies are instrumental in establishing the intrinsic stability of a compound by subjecting it to stress conditions more severe than accelerated stability testing. ijrpr.comnih.govajpsonline.com These studies help in identifying potential degradation products and understanding the degradation pathways. medcraveonline.combiomedres.us

Stability under Acidic and Alkaline Conditions

Hydrolytic degradation is a key factor in the stability of pharmaceuticals. Studies on the structurally similar compound propranolol hydrochloride have shown that it is susceptible to degradation under both acidic and basic conditions. ijrpr.comresearchgate.net

In acidic solutions, the degradation of propranolol has been observed, with the rate of degradation being dependent on the concentration of the acid and the temperature. researchgate.net For instance, incubation in 0.3 mol/L hydrochloric acid at 90°C resulted in the formation of a degradation product. researchgate.net While specific degradation percentages for this compound are not available, the behavior of propranolol suggests a potential for hydrolysis of the ether linkage or other reactions under strong acidic conditions.

Under alkaline conditions, propranolol has also been reported to undergo degradation. ijrpr.com The presence of a hydroxyl group in the propan-2-ol moiety of propranolol could influence its degradation pathway, which might differ for this compound, which lacks this specific functional group. However, the core structure's susceptibility to base-catalyzed hydrolysis remains a possibility.

Below is a table summarizing the typical conditions used in forced degradation studies for related compounds, which would be applicable for testing this compound.

| Condition | Reagent | Temperature | Duration | Potential Degradation |

|---|---|---|---|---|

| Acidic | 0.1M - 1M HCl | Room Temperature to 80°C | Up to 7 days | Hydrolysis of the ether linkage |

| Alkaline | 0.1M - 1M NaOH | Room Temperature to 80°C | Up to 7 days | Hydrolysis and other base-catalyzed reactions |

Stability under Oxidative Conditions

Oxidative degradation can be a significant pathway for the decomposition of organic molecules. Studies involving propranolol have shown varying results regarding its oxidative stability. Some studies suggest that propranolol is relatively stable to oxidative stress. researchgate.net However, other research indicates that under specific oxidative conditions, such as exposure to UV radiation in the presence of hydrogen peroxide (UV/H₂O₂) or persulfate (UV/PDS), propranolol can degrade. nih.gov

The reaction with hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻) can lead to the hydroxylation of the naphthalene ring or oxidation of the amine moiety. nih.gov Given the structural similarities, it is plausible that this compound could also be susceptible to oxidation, particularly at the electron-rich naphthalene ring and the secondary amine group.

The following table outlines common conditions for oxidative forced degradation studies.

| Oxidizing Agent | Concentration | Temperature | Duration | Potential Degradation Products |

|---|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | 3% - 30% | Room Temperature | Up to 7 days | N-oxides, hydroxylated derivatives |

| UV/H₂O₂ or UV/PDS | Variable | Controlled | Variable | Ring-opening products, hydroxylated derivatives |

Advanced Analytical Methodologies for Research Purity and Quantification of 3 Naphthalen 2 Yloxy Propan 1 Amine Hydrochloride

The rigorous characterization of research compounds is fundamental to ensuring the validity and reproducibility of scientific findings. For 3-(naphthalen-2-yloxy)propan-1-amine (B3273262) hydrochloride, a compound featuring a naphthalene (B1677914) chromophore and a primary amine functional group, a suite of advanced analytical methodologies is essential for confirming its identity, purity, and concentration in research samples. High-Performance Liquid Chromatography (HPLC) and spectrophotometric techniques are cornerstones of this analytical framework.

Exploratory Research Applications and Future Directions

Role as a Versatile Synthetic Building Block in Chemical Research

The structural features of 3-(naphthalen-2-yloxy)propan-1-amine (B3273262) hydrochloride make it a versatile building block in organic synthesis. The primary amine group serves as a key functional handle for a wide array of chemical transformations, allowing for the introduction of diverse substituents and the construction of more elaborate molecular frameworks.

One of the primary applications of this compound is in the synthesis of novel organic molecules, particularly those with potential pharmacological activity. The aryloxy propanamine structural motif is a common feature in many biologically active compounds. For instance, derivatives of this scaffold have been explored in the development of various therapeutic agents. The naphthalene (B1677914) moiety provides a lipophilic and sterically defined component, which can be crucial for molecular recognition and binding to biological targets.

The reactivity of the primary amine allows for several types of modifications:

N-Alkylation and N-Arylation: The amine group can be readily alkylated or arylated to introduce various substituents. These modifications can significantly alter the steric and electronic properties of the molecule, leading to the generation of a library of derivatives for further investigation.

Amide and Sulfonamide Formation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides yields the corresponding amides and sulfonamides. This derivatization is a common strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound.

Reductive Amination: The primary amine can participate in reductive amination reactions with aldehydes and ketones to form secondary and tertiary amines, further expanding the structural diversity that can be achieved from this starting material.

The versatility of 3-(naphthalen-2-yloxy)propan-1-amine as a synthetic intermediate is highlighted by its use in the preparation of more complex heterocyclic systems. The amine functionality can be a key participant in cyclization reactions to form nitrogen-containing rings, which are prevalent in many natural products and synthetic drugs.

Table 1: Potential Synthetic Transformations of 3-(naphthalen-2-yloxy)propan-1-amine

| Reaction Type | Reagents | Functional Group Formed |

|---|---|---|

| N-Alkylation | Alkyl halide, Base | Secondary or Tertiary Amine |

| N-Arylation | Aryl halide, Catalyst | Secondary Arylamine |

| Acylation | Acyl chloride or Anhydride (B1165640) | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Reductive Amination | Aldehyde or Ketone, Reducing agent | Secondary or Tertiary Amine |

| Schiff Base Formation | Aldehyde or Ketone | Imine |

Investigation of Molecular Interactions with Macromolecular Systems

The study of how small molecules interact with macromolecules is fundamental to understanding many biological processes and is a cornerstone of drug discovery. 3-(naphthalen-2-yloxy)propan-1-amine hydrochloride can serve as a valuable chemical probe in such investigations, primarily through theoretical modeling and in vitro chemical studies.

The naphthalene ring system of the molecule is inherently fluorescent, a property that can be exploited in biophysical studies. Changes in the fluorescence emission spectrum (such as wavelength shifts and intensity changes) upon binding to a macromolecule can provide information about the binding event and the nature of the binding site. While specific studies on this compound may be limited, the general principles of using naphthalene-containing molecules as fluorescent probes are well-established. For example, derivatives of aminonaphthalenesulfonic acid are widely used to study protein conformation and binding. nih.gov

Theoretical modeling, such as molecular docking and molecular dynamics simulations, can be employed to predict and analyze the binding of 3-(naphthalen-2-yloxy)propan-1-amine and its derivatives to various macromolecular targets. These computational methods can provide insights into:

Binding Affinity: Predicting the strength of the interaction between the small molecule and the macromolecule.

Binding Mode: Identifying the specific orientation and conformation of the molecule within the binding site.

Key Interactions: Determining the specific amino acid residues or nucleic acid bases involved in the binding through hydrogen bonds, hydrophobic interactions, or pi-stacking.

The structural components of this compound are well-suited for such interactions. The naphthalene ring can participate in hydrophobic and pi-stacking interactions, the ether oxygen can act as a hydrogen bond acceptor, and the protonated amine can form hydrogen bonds and electrostatic interactions. By systematically modifying the structure of the molecule and studying the effects on its binding properties, researchers can gain a deeper understanding of the principles governing molecular recognition.

Contributions to Fundamental Organic Reaction Development

While not a catalyst in itself, this compound can be utilized as a substrate in the development and optimization of new organic reactions. The presence of multiple functional groups (primary amine, ether, and aromatic ring) allows it to be a test case for the selectivity and efficiency of novel synthetic methodologies.

For example, new methods for C-N bond formation, such as catalytic amination reactions, could be tested using the naphthalene moiety of a related precursor to form the ether linkage, or the primary amine could be used as a nucleophile in novel coupling reactions. The development of site-selective reactions is a significant area of organic synthesis, and a molecule with multiple reactive sites like this one can be a valuable tool for assessing the selectivity of a new catalyst or reagent.

Potential for Derivatization Towards Novel Chemical Entities for Material Science Applications

The unique combination of a rigid, planar naphthalene group and a flexible aliphatic chain in this compound provides a foundation for the design of novel materials with interesting properties. The naphthalene unit is known for its photophysical properties, including fluorescence, and its ability to participate in pi-stacking interactions, which can lead to self-assembly and the formation of ordered structures.

Derivatization of the primary amine group can be used to introduce a wide range of functionalities that can impart specific properties to the resulting materials. For instance:

Polymerization: The amine group can be used as a monomer in the synthesis of polymers. For example, it can be reacted with diacyl chlorides to form polyamides or with diisocyanates to form polyureas. The resulting polymers would incorporate the bulky, fluorescent naphthalene group into the polymer backbone or as a side chain, potentially leading to materials with interesting optical and thermal properties.

Surface Modification: The amine group can be used to graft the molecule onto the surface of materials such as silica, gold nanoparticles, or carbon nanotubes. This surface modification can alter the properties of the material, for example, by making it fluorescent or by changing its surface energy and wettability.

Liquid Crystals: By attaching appropriate mesogenic units to the amine group, it may be possible to synthesize liquid crystalline materials. The rigid naphthalene core could act as a key component of the mesogenic structure.

Organic Light-Emitting Diodes (OLEDs): Naphthalene derivatives are known to be used in OLEDs due to their electroluminescent properties. While this specific compound may not be directly applicable, its derivatization could lead to new materials for use as charge transporters or emitters in OLED devices.

The potential for creating novel materials from this scaffold is vast and represents a promising area for future research, bridging the gap between fundamental organic synthesis and materials science.

Q & A

Q. Purification Methods :

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.

- Column Chromatography : Employ silica gel with a gradient of ethyl acetate and hexane for high-purity isolation .

Basic: What spectroscopic and analytical methods are most effective for structural characterization?

Answer:

- NMR Spectroscopy : H and C NMR confirm the aromatic naphthalene protons (δ 7.2–8.5 ppm) and the propan-1-amine backbone (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 258.1) and fragmentation patterns .

- X-ray Crystallography : SHELX software refines crystallographic data to resolve bond lengths and angles, critical for confirming stereochemistry .

Advanced: How can researchers resolve contradictions in reaction yields when varying solvents or catalysts?

Answer:

Discrepancies in yields often arise from solvent polarity or catalyst efficiency. For example:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve nucleophilic substitution rates but could stabilize side products. Compare yields in ethanol vs. DMF using kinetic studies .

- Catalyst Screening : Test transition-metal catalysts (e.g., CuI for Ullmann coupling) versus base-mediated reactions. Statistical tools like Design of Experiments (DoE) optimize conditions .

Advanced: What strategies identify and quantify synthetic impurities in this compound?

Answer:

- UPLC-MS : Use reverse-phase Ultra-Performance Liquid Chromatography (UPLC) with a C18 column and MS detection to separate impurities (e.g., unreacted naphthol or over-alkylated by-products) .

- Reference Standards : Compare retention times and mass spectra against known impurities (e.g., regioisomers or diastereomers) .

- Quantitative NMR (qNMR) : Integrate impurity peaks against an internal standard (e.g., maleic acid) for quantification .

Advanced: How is crystallographic data analyzed using SHELX software for structural confirmation?

Answer:

Data Collection : Collect high-resolution X-ray diffraction data (resolution ≤ 1.0 Å).

Structure Solution : Use SHELXD for phase problem resolution via direct methods.

Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy factors.

Validation : Check for R-factors (< 5%) and electron density maps to confirm absence of disorder .

Advanced: What in vitro assays evaluate the compound’s interaction with biological targets?

Answer:

- Receptor Binding Assays : Radioligand displacement studies (e.g., H-labeled antagonists) quantify affinity for GPCRs or neurotransmitter transporters .

- Enzyme Inhibition : Measure IC values via fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition using Ellman’s reagent).

- Cellular Uptake Studies : Use fluorescent analogs or LC-MS to track intracellular accumulation in cell lines .

Basic: How do solubility properties influence experimental design in aqueous vs. organic media?

Answer:

- Aqueous Solubility : The hydrochloride salt enhances water solubility (≥50 mg/mL), enabling biological assays. Adjust pH to 5–7 for stability .

- Organic Solubility : In DMSO or ethanol (>10 mg/mL), suitable for stock solutions in kinetic studies. Pre-filter to avoid precipitation .

Advanced: How does pH affect the compound’s stability during storage and handling?

Answer:

- Acidic Conditions (pH < 3) : Protonation of the amine group prevents degradation; store at 4°C in HCl-acidified solutions.

- Neutral/Alkaline Conditions (pH > 7) : Risk of oxidation or hydrolysis; use argon-purged vials and antioxidants (e.g., BHT) .

Advanced: What computational methods predict reactivity in nucleophilic substitution reactions?

Answer:

- DFT Calculations : Gaussian or ORCA software models transition states to predict regioselectivity (e.g., naphthalen-2-yl vs. 1-yl substitution) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using AMBER or GROMACS .

Advanced: How are stereochemical outcomes controlled during asymmetric synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.